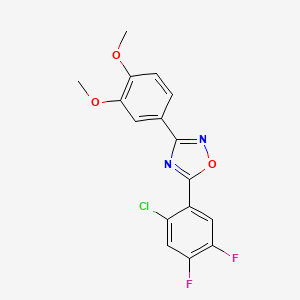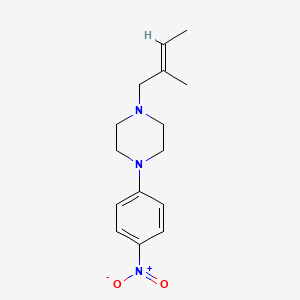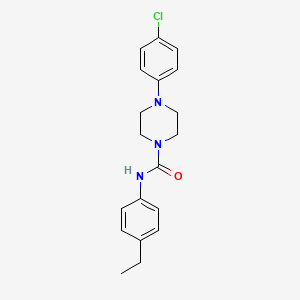
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been reported to have low binding affinity for human serum albumin, indicating that it may have good bioavailability. However, further studies are needed to determine the pharmacokinetics and pharmacodynamics of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is its potent anticancer and antifungal activity. It also exhibits low toxicity, making it a promising candidate for further development as a therapeutic agent. However, the limitations of this compound include its limited solubility in water and its high cost of synthesis.
Future Directions
The potential applications of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in scientific research are vast. Some of the future directions for this compound include:
1. Development of more efficient synthesis methods to reduce the cost of production.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine its potential for clinical use.
3. Exploration of the potential applications of this compound in materials science, such as in the development of new polymers.
4. Investigation of the potential of this compound as an insecticide or herbicide in agriculture.
5. Development of new derivatives of this compound to improve solubility and bioavailability.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent anticancer and antifungal activity, low toxicity, and unique chemical structure make it an attractive candidate for further development. However, further studies are needed to determine its pharmacokinetics and pharmacodynamics, as well as to explore its potential applications in materials science and agriculture.
Synthesis Methods
The synthesis of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-chloro-4,5-difluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds via a condensation reaction, followed by cyclization to form the oxadiazole ring. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The unique chemical structure of 5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole makes it a promising candidate for various applications in scientific research. One of the most significant applications is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown potential as an antifungal agent, with activity against Candida albicans.
properties
IUPAC Name |
5-(2-chloro-4,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O3/c1-22-13-4-3-8(5-14(13)23-2)15-20-16(24-21-15)9-6-11(18)12(19)7-10(9)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTXSDPHLICPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3Cl)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5437702.png)
![3-methyl-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5437708.png)
![N-bicyclo[2.2.1]hept-2-yl-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5437711.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5437715.png)
![N-(3-methoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5437724.png)
![ethyl (5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5437730.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide](/img/structure/B5437746.png)


![1-[3-(2-chlorophenyl)propanoyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437759.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)


